4-(Trifluoromethoxy)piperidine - 1206984-05-5

4-(Trifluoromethoxy)piperidine

Catalog Number: EVT-1719815
CAS Number: 1206984-05-5
Molecular Formula: C6H10F3NO
Molecular Weight: 169.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

A five-step synthesis of 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, achieving multigram quantities, is described []. The approach uses readily available starting materials, 4-hydroxypiperidine and 4-(hydroxymethyl)piperidine, with overall yields of 40% and 13.5%, respectively.

Another study reported a novel method to synthesize methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate in pesticide synthesis []. This method, achieving over 95% yield, involves reacting 4-(trifluoromethoxy)aniline with methyl chloroformate under mild conditions.

A separate study highlights a method for preparing highly pure 4-(4-(trifluoromethoxy)phenoxy)piperidine, a key intermediate in Delamanid synthesis []. This method leverages the solubility difference of the product and impurities in ethyl acetate during a Boc group removal step using hydrogen chloride. This avoids the need for column chromatography purification, resulting in high yield, purity, and suitability for industrial-scale production.

Molecular Structure Analysis
  • (E)-2-[(3-Fluorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol []: This Schiff base, existing in phenol-imine tautomeric form, demonstrates near planarity with a 2.14° angle between its benzene rings. The strong intramolecular O–H⋯N hydrogen bond contributes to its conformation.
  • 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole []: This compound exhibits a 26.68° dihedral angle between the benzimidazole and benzene rings. Intermolecular N—H⋯N hydrogen bonds form infinite chains, and stacking interactions between benzimidazole groups (centroid-centroid distance of 3.594 Å) create layers within the crystal structure. The trifluoromethyl group shows disorder over three sites with varying occupancy factors.
  • 2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol []: Existing as an enol–imine tautomer, this compound adopts an E conformation around the imine C=N bond. An intramolecular O—H⋯N hydrogen bond stabilizes the molecular conformation, forming an S(6) ring motif. The trifluoromethoxyphenyl group exhibits disorder over two sites with a 0.621:0.379 occupancy ratio.
Mechanism of Action
  • P2Y1 antagonist development []: Replacing the tert-butyl phenoxy portion of a lead compound with a 4-(trifluoromethoxy)phenyl-containing spiropiperidine indoline moiety resulted in potent and orally bioavailable P2Y1 antagonists with improved activity in functional assays and oral bioavailability in rats. This suggests a favorable interaction between the 4-(trifluoromethoxy)phenyl group and the P2Y1 receptor.

  • TRPM8 antagonist development []: Incorporation of a 3-fluoro-4-(trifluoromethoxy)phenyl group in a series of biarylmethanamide TRPM8 antagonists led to the discovery of AMG 333, a potent and selective antagonist of TRPM8. This indicates that the 4-(trifluoromethoxy)phenyl group contributes to potent and selective binding to the TRPM8 channel.

Physical and Chemical Properties Analysis
  • Lipophilicity: The trifluoromethoxy group is known to increase lipophilicity, which can enhance membrane permeability and improve drug-like properties [, ].
  • Metabolic stability: Introduction of trifluoromethoxy groups can enhance metabolic stability by blocking metabolically labile sites [, ].
Applications
  • Drug Discovery:
    • Antitubercular Agents: This compound serves as a building block for novel nitroimidazooxazine analogues with improved solubility and oral activity against Mycobacterium tuberculosis [].
    • P2Y1 Antagonists: Incorporation of a 4-(trifluoromethoxy)phenyl-containing spiropiperidine indoline moiety led to the development of potent and orally bioavailable P2Y1 antagonists with potential antithrombotic applications [].
    • GlyT1 Inhibitors: This molecule contributed to developing 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n), a potent and orally available GlyT1 inhibitor with potential applications in treating neurological disorders [].
    • PDE2A Inhibitors: This molecule played a role in discovering N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20), a potent PDE2A inhibitor that enhances cognitive performance in animal models [].
    • TRPM8 Antagonists: This compound contributed to developing AMG 333, a clinical candidate for treating migraines by acting as a potent and selective TRPM8 antagonist [].
    • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors: This compound served as a lead in designing α-cyano-β-hydroxy-β-methyl-N-[4-(trifluoromethoxy)phenyl]-propenamide (LFM-A12), a highly specific EGFR tyrosine kinase inhibitor with potent cytotoxic activity against breast cancer cells [, ].
    • Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitors: This compound was used in developing PAI-039, an orally active PAI-1 inhibitor, demonstrating prothrombolytic effects in a canine model of coronary artery thrombosis [].
  • Material Science:
    • Anion-Exchange Membranes (AEMs): N-alicyclic piperidine-based cations, derived from 4-(Trifluoromethoxy)piperidine, are incorporated into polystyrene-based AEMs, leading to enhanced alkaline stability for applications in fuel cells and water electrolyzers [].

4-(Trifluoromethoxymethyl)piperidine

  • Compound Description: This compound is a close structural analogue of 4-(Trifluoromethoxy)piperidine. It is considered a promising building block for medicinal chemistry. []
  • Relevance: Both compounds share the core piperidine ring structure. The key difference is the presence of a methylene group (-CH2-) between the piperidine ring and the trifluoromethoxy group (-OCF3) in 4-(Trifluoromethoxymethyl)piperidine, which is absent in 4-(Trifluoromethoxy)piperidine. []

1-(2-(1'-Neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea

  • Compound Description: This compound is a potent, selective, and bioavailable P2Y1 antagonist. It was discovered during research aimed at developing antithrombotic agents with improved safety profiles compared to P2Y12 antagonists. []
  • Relevance: This compound incorporates a 4-(trifluoromethoxy)phenyl moiety, which is also present in 4-(Trifluoromethoxy)piperidine. The shared presence of this structural element highlights its potential importance in influencing biological activity. []

(6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)

  • Compound Description: PA-824 is an antitubercular drug that is effective against both replicating and nonreplicating Mycobacterium tuberculosis. It is currently in clinical trials for the treatment of tuberculosis. [, , , ]
  • Relevance: The research on PA-824 led to the exploration of various structural modifications, including replacing the OCH2 linkage with amide, carbamate, and urea functionalities, to improve solubility and metabolic stability. Many of these modified compounds retained the 4-(trifluoromethoxy)phenyl moiety, suggesting its significance in maintaining antitubercular activity. This emphasizes the potential of 4-(Trifluoromethoxy)piperidine and related compounds as potential antitubercular agents. [, , , ]

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It was developed as a structurally diverse backup compound to a previously identified GlyT1 inhibitor. []
  • Relevance: Similar to 4-(Trifluoromethoxy)piperidine, this compound contains a 4-(trifluoromethoxy)phenyl group. This structural similarity suggests that this specific functional group might play a role in interacting with GlyT1, making it an interesting target for further investigation. []

4-[4-(Trifluoromethoxy)phenoxy]piperidine

  • Compound Description: This compound is a key intermediate in the synthesis of Delamanid, a drug used to treat multidrug-resistant tuberculosis (MDR-TB). []
  • Relevance: This compound shares the same core structure as 4-(Trifluoromethoxy)piperidine, with the addition of a phenoxy linker (-O-phenyl-) between the piperidine ring and the trifluoromethoxy group. This highlights the potential of modifying the core structure of 4-(Trifluoromethoxy)piperidine for developing new antitubercular agents. []

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

  • Compound Description: AMG 333 is a potent and selective transient receptor potential melastatin 8 (TRPM8) antagonist. It was developed as a potential treatment for migraine and was evaluated in human clinical trials. []

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor that shows promise for treating cognitive impairment in neuropsychiatric and neurodegenerative disorders. []
  • Relevance: This compound and 4-(Trifluoromethoxy)piperidine both incorporate a 4-(trifluoromethoxy)phenyl group. Although the core structures differ significantly, the shared presence of this group suggests its potential role in contributing to biological activity across various targets, highlighting its potential versatility. []

5-(((1H-Indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2)

  • Compound Description: ITP-2 is a novel small molecule activator of Kv11.1 (hERG) channels. It has potential utility in treating acquired and congenital long QT (LQT) syndrome. []
  • Relevance: This compound contains a 4-(trifluoromethoxy)phenyl moiety, similar to 4-(Trifluoromethoxy)piperidine. This structural similarity suggests a potential connection between the presence of this specific group and the modulation of hERG channels, an area that warrants further exploration. []

2-Amino-4-(trifluoromethoxy)butanoic Acid

  • Compound Description: This compound is a trifluoromethoxy-containing analogue of natural lipophilic amino acids. It has been synthesized as a racemate and in both enantiomeric forms. []
  • Relevance: This compound, although possessing a different core structure, highlights the potential for incorporating the trifluoromethoxy group into amino acid-like structures. This approach could be explored to design novel analogues of 4-(Trifluoromethoxy)piperidine with potentially enhanced properties. []

5-Chloro-3-(4-(trifluoromethoxy)phenylimino)indolin-2-one (CFMEPI)

  • Compound Description: CFMEPI serves as an ionophore in a novel polyvinyl chloride (PVC) membrane sensor highly selective to Fe3+ ions. This sensor exhibits a Nernstian response for Fe3+ ions over a wide concentration range and has applications in various analytical fields. []
  • Relevance: CFMEPI incorporates a 4-(trifluoromethoxy)phenyl group, similar to 4-(Trifluoromethoxy)piperidine. The presence of this group in a compound with ion-sensing properties showcases the diverse applications of this structural motif beyond its role in pharmaceutical development. []

α-Cyano-β-Hydroxy-β-Methyl-N-[4-(Trifluoromethoxy)Phenyl]-Propenamide (LFM-A12)

  • Compound Description: LFM-A12 is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It exhibits potent cytotoxic activity against breast cancer cells. [, ]
  • Relevance: LFM-A12 contains a 4-(trifluoromethoxy)phenyl group, similar to 4-(Trifluoromethoxy)piperidine. Although their core structures differ, the shared presence of this group and their involvement in biological activities emphasizes the potential of compounds with this structural motif as promising candidates for drug development, particularly in targeting kinases. [, ]

1-Nitro-4-(trifluoromethoxy)benzene

  • Compound Description: This compound has been investigated for its vibrational spectroscopic properties using Fourier transform infrared (FTIR) and FT-Raman spectroscopy. These studies provide valuable insights into the compound's molecular structure and properties. []
  • Relevance: This compound shares the 4-(trifluoromethoxy)phenyl structural motif with 4-(Trifluoromethoxy)piperidine. While its application lies in the realm of spectroscopic studies, it highlights the fundamental importance of understanding the properties of this specific group for advancing its applications in various fields. []

Properties

CAS Number

1206984-05-5

Product Name

4-(Trifluoromethoxy)piperidine

IUPAC Name

4-(trifluoromethoxy)piperidine

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)11-5-1-3-10-4-2-5/h5,10H,1-4H2

InChI Key

XXGQGFIISHCNSE-UHFFFAOYSA-N

SMILES

C1CNCCC1OC(F)(F)F

Canonical SMILES

C1CNCCC1OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.